![molecular formula C12H8ClNO4S B2702051 Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate CAS No. 181465-11-2](/img/structure/B2702051.png)
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a synthetic compound that has garnered interest due to its diverse applications in scientific research. This compound, characterized by its thiazolidine-3-carboxylate core, exhibits unique chemical and biological properties that make it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the condensation reaction between 4-chlorobenzaldehyde and thiazolidine-2,4-dione. This process requires careful control of reaction conditions to ensure the formation of the desired Z-isomer. The reaction is commonly carried out in the presence of an acid catalyst, with methanol acting as the solvent.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as recrystallization and chromatography are employed to purify the compound, ensuring its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: : This reaction can modify the functional groups attached to the thiazolidine ring.
Reduction: : Useful in altering the oxidation state of the compound, impacting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could result in various para-substituted derivatives of the parent compound.
Scientific Research Applications
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Acts as a probe to study enzyme interactions due to its unique structure.
Medicine: : Explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.
Industry: : Utilized in the development of novel materials and as a precursor in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites, inhibiting or modifying the function of these biological molecules. This binding can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Compared to other thiazolidine derivatives, Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate stands out due to the presence of the 4-chlorophenyl moiety, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Methyl (5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
Methyl (5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
Methyl (5Z)-5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
Each of these analogs exhibits unique properties based on the substituent on the phenyl ring, leading to varied applications and reactivities.
Conclusion
This compound is a versatile compound with significant implications in scientific research. Its unique chemical structure allows for diverse reactions and applications, making it a valuable tool in various fields. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can harness its potential for innovative solutions in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCQXGMKPONWTA-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
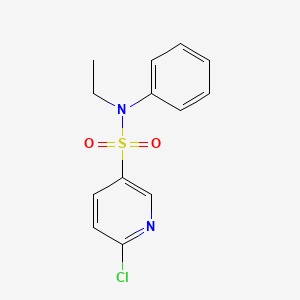
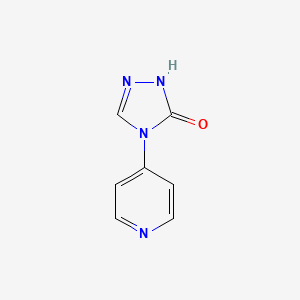
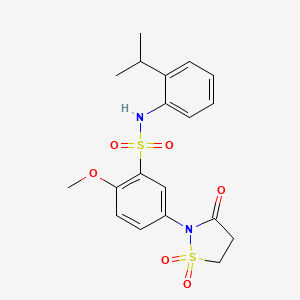
![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)
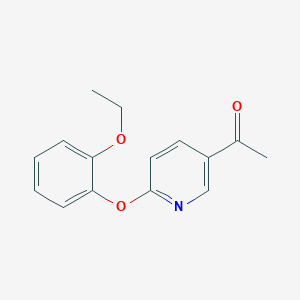
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2701979.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2701980.png)
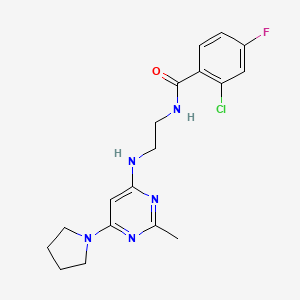

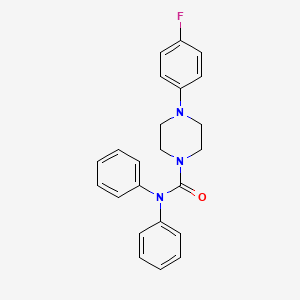
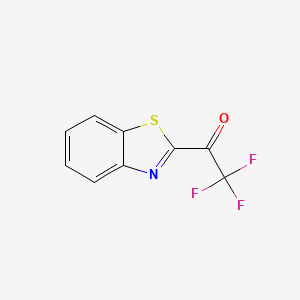
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2701988.png)
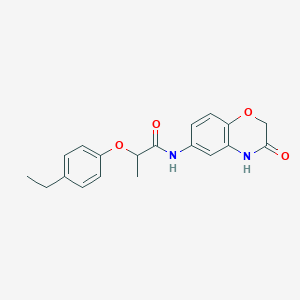
![1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2701991.png)
